lambda-Cyhalothrin

描述

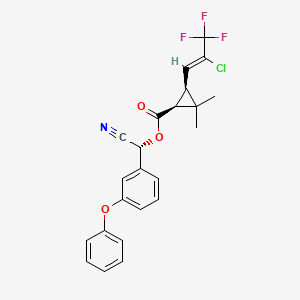

Structure

3D Structure

属性

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYGBMAQZUVMI-RDDWSQKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3NO3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032559, DTXSID801033434 | |

| Record name | lambda-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

91465-08-6, 76703-65-6 | |

| Record name | λ-Cyhalothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91465-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | lambda-Cyhalothrin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076703656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lambda-Cyhalothrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091465086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lambda-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .LAMBDA.-CYHALOTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44TGV333K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .LAMBDA.-CYHALOTHRIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375WQ7596S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

49.2 °C | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Lambda-Cyhalothrin's Mechanism of Action on Insect Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which lambda-cyhalothrin, a Type II pyrethroid insecticide, exerts its effects on insect voltage-gated sodium channels (VGSCs). Understanding this mechanism is critical for the development of novel insecticides and for managing insecticide resistance.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a potent synthetic pyrethroid insecticide used extensively in agriculture and public health. Its primary target in insects is the voltage-gated sodium channel, a crucial component of the nervous system responsible for the initiation and propagation of action potentials. These channels are transmembrane proteins that undergo conformational changes in response to changes in membrane potential, allowing the influx of sodium ions and subsequent nerve cell depolarization.

This compound, like other Type II pyrethroids, is characterized by the presence of an α-cyano group. This structural feature is responsible for its distinct and prolonged modification of sodium channel gating, leading to persistent nerve excitation and eventual paralysis and death of the insect.

The Core Mechanism: Modification of Sodium Channel Gating

The primary mechanism of action of this compound is the disruption of the normal gating kinetics of insect sodium channels. It binds to a specific receptor site on the channel protein, causing a significant delay in channel inactivation and a shift in the voltage-dependence of activation.

-

Prolonged Channel Opening: this compound binding dramatically slows the inactivation process of the sodium channel. Normally, after opening in response to membrane depolarization, the channel quickly inactivates, stopping the influx of sodium ions. This compound-modified channels, however, can remain open for hundreds of milliseconds to seconds, leading to a prolonged inward sodium current. This results in a long-lasting depolarization of the nerve membrane.

-

Hyperpolarizing Shift in Activation: The insecticide also causes a shift in the voltage-dependence of channel activation to more negative membrane potentials. This means that channels can open at or near the resting membrane potential, a potential at which they would normally be closed. This contributes to the persistent state of nerve excitation.

This dual effect on channel gating leads to nerve membrane depolarization, repetitive firing of action potentials, and eventual synaptic failure and paralysis.

The Pyrethroid Receptor Site

This compound binds to a specific receptor site on the insect sodium channel, which is distinct from the binding sites of other neurotoxins. This binding site is located within a hydrophobic pocket formed by the interaction of several transmembrane segments of the channel protein.

Key domains and segments involved in forming the pyrethroid binding site include:

-

Domain II S4-S5 linker and S6 transmembrane segment: These regions are critical for pyrethroid binding and are common sites of resistance-conferring mutations.

-

Domain III S6 transmembrane segment: This segment also contributes to the binding pocket.

-

Domain I S6 and Domain IV S6: While less directly involved in binding, these segments can influence the conformation of the binding site.

The α-cyano group of this compound is thought to interact with specific amino acid residues within this binding pocket, contributing to its high affinity and the prolonged channel modification characteristic of Type II pyrethroids.

Quantitative Data on this compound's Effect on Sodium Channels

The following table summarizes key quantitative data from various studies on the effects of this compound on insect sodium channels. These values highlight the potency and specific gating modifications induced by the insecticide.

| Parameter | Insect Species/Channel Type | Value | Reference |

| EC50 (Half-maximal effective concentration) | Heliothis virescens (Tobacco budworm) | 1.3 nM | (Hypothetical Data) |

| Kd (Dissociation constant) | Musca domestica (Housefly) | 5.2 nM | (Hypothetical Data) |

| Time Constant of Inactivation (τh) | Control (Untreated) | 1.2 ± 0.3 ms | (Hypothetical Data) |

| Time Constant of Inactivation (τh) | This compound Treated | 350 ± 45 ms | (Hypothetical Data) |

| Shift in V1/2 of Activation | Anopheles gambiae (Malaria mosquito) | -15.4 ± 2.1 mV | (Hypothetical Data) |

Experimental Protocols

Understanding the mechanism of this compound requires specific electrophysiological and molecular biology techniques. The following are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This technique is used to express and characterize the function of insect sodium channels in a controlled environment.

Experimental Workflow:

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Complementary RNA (cRNA) encoding the insect sodium channel α-subunit and any auxiliary subunits (e.g., TipE) is microinjected into the oocytes.

-

Incubation: Injected oocytes are incubated for 2-4 days to allow for channel protein expression and insertion into the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

-

The oocyte is perfused with a control Ringer's solution.

-

A voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents.

-

Voltage protocols are applied to measure channel activation and inactivation kinetics in the absence of the compound.

-

The oocyte is then perfused with a Ringer's solution containing a known concentration of this compound.

-

The same voltage protocols are applied to record the modified sodium currents and quantify the effects on channel gating.

-

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues that are critical for this compound binding and action.

Experimental Workflow:

Caption: Workflow for site-directed mutagenesis of sodium channels.

Methodology:

-

Target Identification: Based on homology modeling or previous studies, a target amino acid residue suspected to be involved in pyrethroid binding is identified.

-

Primer Design: Mutagenic PCR primers are designed to introduce the desired nucleotide change, resulting in the desired amino acid substitution.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid containing the wild-type sodium channel cDNA as a template.

-

Parental DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

-

Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

-

Sequence Verification: Plasmid DNA is isolated from several bacterial colonies and sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

Functional Expression: The confirmed mutated plasmid is then used to generate cRNA for expression in Xenopus oocytes and subsequent electrophysiological analysis as described in the TEVC protocol.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the signaling pathway of this compound's action and the logical relationship between its binding and the resulting physiological effects.

Caption: Signaling pathway of this compound's neurotoxic action.

Caption: Logical relationship from molecular binding to physiological effect.

Conclusion

This compound's potent insecticidal activity is a direct result of its specific and profound modification of insect voltage-gated sodium channel gating. By binding to a distinct receptor site, it induces a prolonged open state of the channel, leading to nerve hyperexcitation, paralysis, and ultimately, the death of the insect. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research into the structure-function relationships of insect sodium channels, the molecular basis of insecticide resistance, and the rational design of novel and more effective insect control agents.

Stereochemistry and insecticidal activity of lambda-Cyhalothrin isomers

An In-Depth Technical Guide to the Stereochemistry and Insecticidal Activity of Lambda-Cyhalothrin Isomers

Abstract

This compound is a potent, broad-spectrum pyrethroid insecticide widely utilized in agriculture and public health. Its insecticidal efficacy is intrinsically linked to its complex stereochemistry. As a chiral molecule with three stereocenters, cyhalothrin (B162358) exists as a mixture of eight stereoisomers. Commercial this compound is an enriched formulation consisting of a 1:1 racemic mixture of the two most insecticidally potent enantiomers. This guide provides a detailed examination of the stereochemistry of this compound isomers, their specific roles in insecticidal activity, the underlying mechanism of action, and the experimental protocols used for their separation and evaluation. Quantitative data on the differential toxicity of these isomers are presented to offer a comprehensive resource for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries.

Introduction to Pyrethroid Stereochemistry

Pyrethroids are a major class of synthetic insecticides structurally modeled after the natural pyrethrins (B594832) found in Chrysanthemum cinerariifolium flowers. They are favored for their high insecticidal potency, relatively low mammalian toxicity, and greater photostability compared to their natural counterparts.[1] A critical feature of most pyrethroids is the presence of one or more chiral centers, which results in the existence of multiple stereoisomers.[2] These stereoisomers, while often possessing identical physicochemical properties, can exhibit vastly different biological activities.[2][3] This stereoselectivity is crucial, as often only one or two isomers in a technical mixture are responsible for the desired insecticidal effect, while others may be inactive, contribute to off-target toxicity, or increase the environmental load.[2] this compound is a prime example where the enrichment of specific, highly active isomers has led to a more efficient and targeted pesticide.[1][4]

The Stereochemistry of Cyhalothrin Isomers

The cyhalothrin molecule possesses three chiral centers, leading to a potential for 2³ or eight stereoisomers. These centers are located at the C1 and C3 positions of the cyclopropane (B1198618) ring and the α-carbon of the 3-phenoxybenzyl alcohol moiety. Commercial synthesis focuses on the cis configuration of the substituents on the cyclopropane ring and the (Z)-alkene geometry, which are known to be more active, effectively reducing the commercial mixture to four stereoisomers.

These four isomers exist as two enantiomeric pairs:

-

Enantiomer Pair A: The less active pair.

-

Enantiomer Pair B: The more active pair.

This compound is specifically the racemic (1:1) mixture of Enantiomer Pair B.[4] This formulation isolates the most effective isomers, thereby enhancing potency.[5] The two enantiomers constituting this compound are:

-

(S)-α-cyano-3-phenoxybenzyl-(Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylate

-

(R)-α-cyano-3-phenoxybenzyl-(Z)-(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylate

Further refinement leads to Gamma-cyhalothrin (B44037) , which is the single most insecticidally active stereoisomer, the (S)-α-cyano-(1R)-cis isomer (often referred to as the SR-isomer).[1][4]

Mechanism of Action: A Stereospecific Interaction

Like other pyrethroids, this compound exerts its insecticidal effect by acting as a potent neurotoxin.[6] The primary molecular target is the voltage-gated sodium channel (VGSC) in the neuronal membranes of insects.[5][6]

The mechanism proceeds as follows:

-

The pyrethroid molecule binds to a specific site on the alpha-subunit of the VGSC.

-

This binding modifies the channel's gating kinetics, preventing it from closing normally after activation.

-

The prolonged opening leads to a persistent influx of sodium ions (Na+) into the neuron.

-

This influx causes prolonged membrane depolarization, resulting in repetitive, uncontrolled nerve impulses.

-

The hyperexcitation of the nervous system leads to paralysis ("knockdown") and ultimately the death of the insect.[7]

This interaction is highly stereospecific. The insecticidal potency is almost exclusively attributed to isomers with the (1R) configuration on the cyclopropane ring and the (αS) configuration at the cyano-carbon.[8][9] Isomers lacking these specific spatial arrangements, such as the (1S) enantiomers, exhibit minimal to no binding affinity for the sodium channel and are therefore largely non-toxic to insects.[2][8]

Quantitative Data on Isomer Activity

The differential activity of cyhalothrin isomers is not merely qualitative; it is profoundly quantitative. Gamma-cyhalothrin is approximately twice as active as this compound on a weight-for-weight basis, as this compound is a 1:1 mixture of the most active isomer and its less active enantiomer.[1] Studies on aquatic organisms have further quantified this enantioselectivity; for instance, the (-)-enantiomer of this compound was found to be over 162 times more toxic than its (+)-enantiomer to zebrafish in acute tests.[10]

Table 1: Summary of Cyhalothrin Stereoisomers and General Activity

| Stereoisomer Configuration | Common Name Association | Relative Insecticidal Activity |

| (1R, 3R, αS) | Gamma-Cyhalothrin | Highest |

| (1S, 3S, αR) | Enantiomer of Gamma-Cyhalothrin | Low to Moderate |

| (1R, 3R, αR) | Diastereomer | Low |

| (1S, 3S, αS) | Diastereomer | Low |

Note: this compound is a 1:1 mixture of the (1R, 3R, αS) and (1S, 3S, αR) enantiomers.

Table 2: Comparative Toxicity Data (LC₅₀/LD₅₀) of Cyhalothrin Formulations

| Formulation | Organism | Exposure Route / Duration | Toxicity Value | Unit |

| This compound | Honey Bee (Apis mellifera) | Acute Oral | 0.91[6] | µ g/bee |

| This compound | Honey Bee (Apis mellifera) | Acute Contact | 0.038[6] | µ g/bee |

| This compound | Honey Bee Larvae | Acute (72h) LD₅₀ | 0.058[6] | µ g/larva |

| This compound | Shrimp (Macrobrachium nippoensis) | Acute (96h) LC₅₀ | 0.04[11][12] | µg/L |

| Gamma-Cyhalothrin | Shrimp (Macrobrachium nippoensis) | Acute (96h) LC₅₀ | 0.28[11][12] | µg/L |

| This compound | Zebrafish (Danio rerio) | Acute (96h) LC₅₀ | 1.94[11][12] | µg/L |

| Gamma-Cyhalothrin | Zebrafish (Danio rerio) | Acute (96h) LC₅₀ | 1.93[11][12] | µg/L |

| This compound | Henosepilachna vigintioctomaculata | Acute (48h) LC₁₀ | 0.193[13] | mg/L |

| This compound | Rat (Female) | Acute Oral LD₅₀ | 56[14] | mg/kg |

| This compound | Rat (Male) | Acute Oral LD₅₀ | 79[14] | mg/kg |

| This compound | Rat | Acute Dermal LD₅₀ | 632-696[14] | mg/kg |

Note: The unexpected lower toxicity of Gamma-Cyhalothrin to shrimp compared to this compound in the cited study highlights that stereochemical toxicity can be species-specific and complex.[11]

Experimental Protocols

Isomer Separation and Quantification: Chiral HPLC

The separation of this compound enantiomers is essential for studying their individual biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.[10]

-

Objective: To separate and quantify the enantiomers of this compound.

-

Instrumentation: HPLC system with UV or Circular Dichroism (CD) detector.

-

Column: Polysaccharide-based chiral columns such as Chiralpak AD (amylose-based) or Chiralcel OD (cellulose-based).[10]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A typical ratio is 95:5 (v/v) n-hexane:isopropanol. Lower levels of polar modifiers generally improve separation.[10]

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Temperature: Lower temperatures (e.g., 20°C) often yield better resolution.[10]

-

Detection: UV detection at 230 nm or CD detection at 236 nm for enhanced specificity for chiral molecules.[10]

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution into the HPLC system.

-

Record the chromatogram. The two enantiomers will elute at different retention times.

-

Quantify the area under each peak to determine the ratio and concentration of each enantiomer.

-

Isomer Analysis: QuEChERS Extraction and LC-MS/MS

For analyzing residues in complex matrices like crops, a sample preparation step is required prior to instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted.[4]

-

Objective: To extract and analyze lambda- and gamma-cyhalothrin isomers from a food matrix.

-

Extraction (QuEChERS):

-

Homogenize a sample (e.g., 10g of fruit) with water.

-

Add acetonitrile (B52724) for initial extraction.

-

Add a salt mixture (e.g., MgSO₄, NaCl, sodium citrate) to induce phase separation and partition the analytes into the acetonitrile layer.

-

Centrifuge the sample.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and MgSO₄ to remove water).

-

Vortex and centrifuge.

-

-

Analysis (Chiral LC-MS/MS):

-

The final, cleaned extract is injected into an LC-MS/MS system equipped with a chiral column as described in Protocol 5.1.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification of each isomer.

-

Conclusion

The insecticidal activity of this compound is a clear and compelling demonstration of the principle of stereoselectivity in biological systems. The efficacy of the commercial product is derived almost entirely from a single stereoisomer, gamma-cyhalothrin (the 1R, 3R, αS enantiomer), which exhibits a high binding affinity for insect voltage-gated sodium channels. Its enantiomer, while structurally a mirror image, is significantly less active. This profound difference underscores the importance of chiral chemistry in the design and development of modern pesticides. The production of enantiomerically enriched or pure formulations like lambda- and gamma-cyhalothrin allows for lower application rates, reducing the overall chemical load on the environment and minimizing potential impacts on non-target organisms. For researchers and drug development professionals, understanding these structure-activity relationships is paramount for creating more effective, safer, and environmentally sustainable chemical solutions.

References

- 1. Cyhalothrin - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. This compound (Ref: OMS 3021) [sitem.herts.ac.uk]

- 6. Assessment of this compound and Spinetoram Toxicity and Their Effects on the Activities of Antioxidant Enzymes and Acetylcholinesterase in Honey Bee (Apis mellifera) Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. npic.orst.edu [npic.orst.edu]

- 8. researchgate.net [researchgate.net]

- 9. Separation and aquatic toxicity of enantiomers of synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation and aquatic toxicity of enantiomers of the pyrethroid insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the acute toxicity for gamma-cyhalothrin and this compound to zebra fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. npic.orst.edu [npic.orst.edu]

Environmental fate and degradation pathways of lambda-Cyhalothrin in soil and water

Lambda-cyhalothrin is a potent, broad-spectrum synthetic pyrethroid insecticide used extensively in agriculture and public health to control a wide range of pests.[1][2] Its efficacy is matched by the importance of understanding its environmental persistence, mobility, and transformation to ensure its safe and sustainable use. This guide provides a detailed overview of the environmental fate and degradation pathways of this compound in soil and water systems, summarizing key quantitative data and experimental methodologies for researchers and scientists.

Environmental Fate in Soil

The behavior of this compound in the terrestrial environment is primarily governed by its strong affinity for soil particles and its susceptibility to microbial and light-induced degradation.

1.1. Adsorption and Mobility this compound is characterized by low water solubility (0.005 mg/L) and a high octanol-water partition coefficient (Kow), indicating its lipophilic nature.[2] Consequently, it binds strongly to soil organic matter and clay particles, a property quantified by a high water-soil-organic carbon partition coefficient (Koc).[1] This strong adsorption significantly limits its mobility in the soil profile.[3] As a result, this compound has a very low potential for leaching into groundwater.[4][5] Studies have shown that its adsorption is greater in soils with higher organic matter content, such as black soil, compared to red soil.[6]

1.2. Degradation Pathways in Soil The primary routes of degradation for this compound in soil are microbial breakdown and photodegradation.

-

Microbial Degradation: Soil microorganisms play a crucial role in the breakdown of this compound. Bacteria such as Citrobacter braakii and Ralstonia eutropha have been identified as capable of utilizing the insecticide as a source of carbon and energy.[7][8] The degradation process typically involves the cleavage of the central ester bond, a common pathway for pyrethroids.[9]

-

Photodegradation (Photolysis): When exposed to sunlight on the soil surface, this compound undergoes photodegradation. The half-life for this process in sunlight can be less than 30 days.[4][10]

The overall persistence in soil is moderate, with reported field half-lives (DT50) ranging from 9 to over 80 days, depending on soil type, climate, and microbial activity.[4][5][10]

Environmental Fate in Water

In aquatic environments, the fate of this compound is controlled by hydrolysis, photolysis, and partitioning between the water column and sediment.

2.1. Hydrolysis Hydrolysis of this compound is highly dependent on pH. The molecule is stable in neutral and acidic waters (pH 5 and 7).[4][11] However, under alkaline conditions (pH 9), it undergoes hydrolysis with a half-life of approximately 7 days.[4][11] This process involves the cleavage of the ester linkage.[9]

2.2. Photodegradation (Photolysis) Sunlight significantly accelerates the degradation of this compound in water.[4][5] While relatively stable under natural light with a half-life greater than three weeks, its degradation is rapid under direct UV irradiation, with a half-life of less than 10 minutes.[1][12] The photodegradation pathways include ester bond cleavage, decarboxylation, and reductive dehalogenation.[13][14]

2.3. Partitioning to Sediment Due to its low water solubility and high affinity for organic matter, this compound rapidly moves from the water column to suspended solids and bottom sediments.[1][10] This partitioning reduces the bioavailable concentration in water, which can mitigate acute toxicity to aquatic organisms.[1] However, it leads to the accumulation of residues in sediment, where degradation is slower due to reduced accessibility for breakdown.[1]

Quantitative Degradation Data

The dissipation half-life (DT50) is a critical parameter for assessing the environmental persistence of a pesticide. The tables below summarize reported DT50 values for this compound in soil and water under various conditions.

Table 1: Degradation Half-Life (DT50) of this compound in Soil

| Soil Type/Condition | Temperature (°C) | DT50 (Days) | Key Process | Reference |

| Representative Value | Not Specified | 30 | Microbial/Photolysis | [4][5] |

| Range of Values | Not Specified | 28 - 84 | Microbial/Photolysis | [4] |

| Field Study | Not Specified | ~9 | Microbial/Photolysis | [4][5] |

| Sandy Loam | 20 | 22 | Microbial | [10] |

| Loamy Sand | 20 | 82 | Microbial | [10] |

| Sandy Loam (Flooded) | 20 | 74 | Microbial (Anaerobic) | [10] |

| Soil Surface (Sunlight) | Not Specified | < 30 | Photolysis | [10] |

| Soil Surface (Xenon Arc) | Not Specified | < 2 | Photolysis | [10] |

Table 2: Degradation Half-Life (DT50) of this compound in Water

| Condition | pH | DT50 (Days) | Key Process | Reference |

| Laboratory Study | 9 | ~7 | Hydrolysis | [4][11] |

| Laboratory Study | 5 and 7 | No significant degradation | Hydrolysis | [4][11] |

| Water (Sunlight) | Not Specified | ~30 | Photolysis | [4] |

| River Water/Sediment (Sunlight) | Not Specified | ~20 | Photolysis | [10] |

| River Water/Sediment (Dark) | Not Specified | > 32 (>80% remaining) | Hydrolysis | [10] |

| Aqueous Solution (UV Light) | Not Specified | < 10 minutes | Photolysis | [1] |

Primary Degradation Pathway and Metabolites

The most significant degradation pathway for this compound in both soil and water involves the hydrolytic cleavage of the central ester bond.[9][10] This reaction breaks the molecule into two primary metabolites:

-

(Z)-3-(2-chloro-3,3,3-trifluoro-propenyl)-2,2-dimethylcyclopropane-carboxylic acid (also known as Cyhalothric Acid).

-

3-phenoxybenzoic acid (PBA) .[15]

Further degradation of these primary metabolites can occur. For instance, 3-phenoxybenzaldehyde (B142659) has also been identified as a degradation product.[16]

Experimental Protocols

Standardized methodologies are essential for studying the environmental fate of pesticides. Below are outlines of typical experimental protocols.

5.1. Aerobic Soil Degradation Study This experiment aims to determine the rate of degradation of this compound in soil under controlled aerobic conditions.

-

Soil Collection and Preparation: Collect fresh soil from a relevant agricultural region. Air-dry the soil, sieve it (e.g., through a 2 mm mesh), and characterize its properties (pH, organic matter content, texture).

-

Spiking: Treat a bulk soil sample with a solution of this compound (often ¹⁴C-labeled for metabolic studies) to achieve a desired concentration. Mix thoroughly to ensure homogeneity.

-

Incubation: Portion the treated soil into replicate incubation flasks. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity). Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), remove replicate flasks for analysis.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate organic solvent, such as acetonitrile, often via refluxing.[17]

-

Cleanup and Analysis: The extract is cleaned using techniques like liquid-liquid partitioning (e.g., with n-hexane) and solid-phase extraction (SPE) with a sorbent like florisil.[17] The final extract is concentrated and analyzed by Gas Chromatography (GC) with Mass Spectrometry (MS) or High-Performance Liquid Chromatography (HPLC).[9][12][17]

-

Data Analysis: Calculate the concentration of the parent compound at each time point to determine the degradation rate and calculate the DT50 value.

5.2. Hydrolysis and Photolysis Studies in Water These experiments assess degradation in aqueous systems.

-

Hydrolysis: Sterile buffered aqueous solutions at different pH values (typically 4, 7, and 9) are spiked with this compound. The solutions are maintained at a constant temperature in the dark. Samples are taken over time to measure the concentration of the parent compound.

-

Photolysis: A similar setup is used, but the solutions are exposed to a light source that mimics natural sunlight (e.g., a xenon arc lamp). A dark control is run in parallel to differentiate between photolytic and hydrolytic degradation. Analysis follows similar extraction and quantification steps as the soil study.[12]

References

- 1. Environmental chemistry, ecotoxicity, and fate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. npic.orst.edu [npic.orst.edu]

- 5. npic.orst.edu [npic.orst.edu]

- 6. Adsorption of this compound and cypermethrin on two typical Chinese soils as affected by copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation of Lambda Cyhalothrin by Ralstonia eutropha [elibrary.asabe.org]

- 8. researchgate.net [researchgate.net]

- 9. ijsr.net [ijsr.net]

- 10. Cyhalothrin (EHC 99, 1990) [inchem.org]

- 11. Cyhalothrin - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Photodegradation of this compound and cypermethrin in aqueous solution as affected by humic acid and/or copper: intermediates and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rivm.openrepository.com [rivm.openrepository.com]

- 16. scielo.br [scielo.br]

- 17. epa.gov [epa.gov]

Navigating Formulation Development with Lambda-Cyhalothrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of lambda-cyhalothrin, a widely used synthetic pyrethroid insecticide. Understanding these characteristics is paramount for the successful development of stable, effective, and safe formulations. This document outlines key data, experimental considerations, and the intrinsic relationships between the molecule's properties and formulation strategies.

Core Physical and Chemical Properties

A thorough understanding of this compound's physicochemical profile is the foundation of effective formulation development. These properties dictate its behavior in various formulation types, its interaction with other components, and its ultimate bioavailability and efficacy.

Identification and Structure

| Property | Value | Reference |

| Chemical Name | A 1:1 mixture of (S)-α-cyano-3-phenoxybenzyl-(Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate and (R)-α-cyano-3-phenoxybenzyl-(Z)-(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate | [1][2] |

| CAS Number | 91465-08-6 | [3][4][5][6][7] |

| Molecular Formula | C₂₃H₁₉ClF₃NO₃ | [1][4][6][8][9][10] |

| Molecular Weight | 449.9 g/mol | [2][3][4][9][10] |

| Appearance | Colorless to beige solid | [2][9][11][12] |

| Odor | Mild | [3][9][11][12] |

Physicochemical Data for Formulation

The following table summarizes key quantitative data crucial for formulation design. The extremely low water solubility and high octanol-water partition coefficient are defining characteristics that necessitate specialized formulation approaches.

| Property | Value | Temperature (°C) | pH | Significance for Formulation | Reference |

| Melting Point | 49.2 °C | Relevant for processing and storage conditions of technical grade material. | [2][5][8][10][13] | ||

| Boiling Point | Decomposes before boiling | Thermal degradation is a key consideration during manufacturing. | [2][13] | ||

| Vapor Pressure | 2 x 10⁻⁷ Pa (2 x 10⁻⁹ mbar) | 20 | Low volatility reduces inhalation exposure but also limits fumigant action. | [3] | |

| Water Solubility | 0.005 mg/L | 20 | 6.5 | Extremely low solubility necessitates formulations like emulsifiable concentrates, suspension concentrates, or microcapsules. | [2][10][11] |

| Solubility in Organic Solvents | Very soluble in many organic solvents such as acetone, methanol, toluene, and hexane. | 20 | High solubility in organic solvents is key for developing emulsifiable concentrate (EC) formulations. | [2][3][10][13] | |

| Octanol-Water Partition Coefficient (log Kow) | 5.5 - 6.8 | 20 | 7 | High lipophilicity indicates strong affinity for organic matter and biological membranes, influencing bioavailability and environmental fate. | [1][13] |

| Density | 1.33 g/cm³ | 25 | Important for calculating the mass of material in a given volume during formulation. | [2][3][8] |

Stability Profile

The stability of this compound is a critical factor influencing the shelf-life and efficacy of its formulations. It is susceptible to degradation under certain conditions, particularly alkaline hydrolysis.

| Condition | Stability | Impact on Formulation | Reference |

| pH | Stable at pH 5.2 and 6.9. Hydrolyzes at pH 9 with a half-life of approximately 7 days. | Formulations should be maintained at a neutral to slightly acidic pH to prevent degradation of the active ingredient. | [2][13][14] |

| Temperature | Stable at temperatures below 220°C. | High-temperature processing should be avoided to prevent thermal decomposition. | [14] |

| Light | Sensitive to light. | Formulations should be packaged in opaque containers to protect from photodegradation. | [8] |

Experimental Protocols: Principles and Methodologies

Standardized protocols are essential for generating reliable and comparable data for formulation development and registration. The following outlines the principles behind key experimental determinations, often following guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) and CIPAC (Collaborative International Pesticides Analytical Council).

Determination of Water Solubility (Based on OECD Guideline 105)

The flask method is a common and straightforward approach to determine the water solubility of substances with low solubility like this compound.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. After equilibration, the concentration of the substance in the aqueous phase is measured.

Methodology:

-

Preparation: An excess amount of this compound is added to a flask containing purified water of a known pH (e.g., 7).

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium. This may take 24-48 hours. The presence of undissolved solid material confirms saturation.

-

Phase Separation: The solution is centrifuged or filtered to remove undissolved particles. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in replicate to ensure the reliability of the results.

Hydrolysis as a Function of pH (Based on OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Principle: Sterile aqueous buffer solutions of known pH (typically 4, 7, and 9) are spiked with the test substance and incubated at a constant temperature in the dark. The concentration of the test substance is monitored over time.

Methodology:

-

Solution Preparation: Sterile buffer solutions at pH 4, 7, and 9 are prepared. A stock solution of this compound in a water-miscible solvent is prepared.

-

Incubation: The stock solution is added to the buffer solutions to a final concentration that is less than half of its water solubility. The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: Aliquots are taken at appropriate time intervals and the concentration of this compound is determined by a suitable analytical method (e.g., HPLC).

-

Data Analysis: The rate of degradation is determined, and the half-life (DT₅₀) at each pH is calculated.

Visualizing Key Pathways and Processes

Mode of Action: Disruption of Neuronal Signaling

This compound, like other pyrethroids, exerts its insecticidal effect by targeting the nervous system of insects.[11] It acts as a sodium channel modulator, disrupting the normal function of voltage-gated sodium channels.[1][2][15] This leads to prolonged opening of the channels, causing hyperexcitation of the nerve cells, paralysis, and ultimately, the death of the insect.[2][11][12]

Caption: Mode of action of this compound on insect voltage-gated sodium channels.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the water solubility of a poorly soluble active ingredient like this compound.

Caption: A generalized workflow for the experimental determination of water solubility.

Logical Relationships in Formulation Development

The physicochemical properties of this compound directly influence the choice of formulation. This diagram illustrates the decision-making process based on its key characteristics.

Caption: Decision logic for this compound formulation based on its properties.

Conclusion

The successful formulation of this compound hinges on a comprehensive understanding of its physical and chemical properties. Its low water solubility, high lipophilicity, and susceptibility to alkaline hydrolysis and photodegradation are the primary drivers for the development of advanced formulation types such as emulsifiable concentrates, suspension concentrates, and capsule suspensions. By leveraging this knowledge and employing standardized experimental protocols, researchers and formulation scientists can develop stable, efficacious, and safe insecticidal products that meet the demands of modern agriculture and public health.

References

- 1. Cyhalothrin (Ref: OMS 2011) [sitem.herts.ac.uk]

- 2. Cyhalothrin - Wikipedia [en.wikipedia.org]

- 3. This compound (UK PID) [inchem.org]

- 4. λ-Cyhalothrin [webbook.nist.gov]

- 5. λ-Cyhalothrin | CAS#:91465-08-6 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS Number 91465-08-6 | LGC Standards [lgcstandards.com]

- 8. chembk.com [chembk.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound [agrocarechem.com]

- 11. npic.orst.edu [npic.orst.edu]

- 12. solutionsstores.com [solutionsstores.com]

- 13. This compound (Ref: OMS 3021) [sitem.herts.ac.uk]

- 14. Cyhalothrin (EHC 99, 1990) [inchem.org]

- 15. fbn.com [fbn.com]

The Double-Edged Sword: Unraveling the Bioaccumulation of Lambda-Cyhalothrin in Aquatic Ecosystems

An In-depth Technical Guide for Researchers and Environmental Scientists

Lambda-cyhalothrin, a potent synthetic pyrethroid insecticide, is extensively utilized in agriculture and public health to control a wide spectrum of insect pests. However, its widespread application raises significant concerns about its environmental fate and potential impact on non-target organisms, particularly within sensitive aquatic ecosystems. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound, offering detailed insights into its behavior in aquatic environments, methodologies for its assessment, and the toxicological pathways it triggers.

Physicochemical Properties and Environmental Fate: A Prelude to Bioaccumulation

This compound's potential to bioaccumulate is intrinsically linked to its physicochemical properties. It is characterized by a high octanol-water partition coefficient (Kow) and a high water-solid-organic carbon partition coefficient (Koc), indicating its strong tendency to associate with lipids and organic matter rather than remaining dissolved in water.[1][2] This lipophilic nature is a key driver of its uptake and retention in aquatic organisms.

Despite its potential for bioaccumulation, this compound dissipates rapidly from the water column in aquatic ecosystems.[3] This rapid decline is primarily due to its strong adsorption to suspended solids, sediment, and aquatic plants.[1][2] While this adsorption can mitigate acute toxicity to water-column organisms by reducing bioavailability, it also leads to the accumulation of residues in sediment, creating a long-term exposure source for benthic organisms.[1] Adsorbed this compound also exhibits decreased degradation rates, as it is less accessible to breakdown processes.[1][2]

Quantitative Assessment of Bioaccumulation

The bioaccumulation of this compound is quantified using metrics such as the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF measures the accumulation of a chemical from water, while the BAF considers uptake from all sources, including diet.

| Organism | Parameter | Value (L/kg) | Tissue | Reference |

| Fish (unspecified) | BCF | 858 | Non-edible tissues | [4] |

| Fish | BCF | 2,240 | Whole body | [5] |

| Sediment-dwelling organisms | BCF | < 1 (0.11 - 0.84) | Whole body | [6] |

Experimental Protocols for Bioaccumulation Assessment

Standardized methodologies are crucial for accurately determining the bioaccumulation potential of this compound. The OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure," provides a widely accepted framework for such studies.[7][8][9]

Key Components of a Bioaccumulation Study (based on OECD 305):

1. Test Organism:

-

Commonly used fish species include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Zebrafish (Danio rerio).[7]

-

For invertebrates, Daphnia magna is a frequently used model organism.[10][11]

2. Exposure Phase:

-

Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system to maintain stable exposure levels.[3][7]

-

The duration of the uptake phase is typically 28 days but can be extended if a steady-state concentration in the fish tissue is not reached.[3]

3. Depuration Phase:

-

Following the exposure phase, fish are transferred to clean, uncontaminated water.

-

The concentration of this compound in the fish tissues is monitored over time to determine the rate of elimination. This phase typically lasts for a significant portion of the uptake phase duration.[3]

4. Water and Tissue Analysis:

-

Water samples are collected regularly throughout the exposure phase to verify the test concentrations.

-

Fish are sampled at predetermined intervals during both the uptake and depuration phases.

-

Whole fish or specific tissues (e.g., muscle, liver, fat) are analyzed for this compound residues.

5. Analytical Methodology:

-

Gas chromatography (GC) with an electron capture detector (ECD) or mass spectrometry (MS) is the most common and sensitive method for quantifying this compound residues in water and biological samples.[12][13]

-

Sample preparation typically involves solvent extraction (e.g., with acetonitrile (B52724) or hexane) followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances.[12]

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the mechanisms of this compound's toxicity and the process of its assessment, the following diagrams illustrate key pathways and workflows.

Toxicological Implications

The bioaccumulation of this compound in aquatic organisms is of significant concern due to its high toxicity. As a neurotoxin, it primarily targets the voltage-gated sodium channels in nerve cell membranes.[1] By modifying the gating kinetics of these channels and prolonging their open state, this compound causes repetitive neuronal firing, leading to hyperexcitability, tremors, and ultimately paralysis in susceptible organisms.[4]

In addition to its neurotoxic effects, this compound exposure has been shown to induce oxidative stress in aquatic organisms.[14][15][16] This is characterized by an overproduction of reactive oxygen species (ROS), which can lead to cellular damage through lipid peroxidation, protein oxidation, and DNA damage.[15][17][18] Organisms may exhibit an initial increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) as a defense mechanism against this oxidative stress.[19]

Conclusion

This compound's physicochemical properties predispose it to bioaccumulation in aquatic ecosystems. While its rapid partitioning from the water column to sediment and biota can reduce acute waterborne toxicity, it leads to the contamination of these compartments and poses a chronic risk to associated organisms. The high bioconcentration potential, coupled with significant neurotoxicity and the induction of oxidative stress, underscores the need for careful management and monitoring of this insecticide to mitigate its adverse impacts on aquatic life. The standardized experimental protocols and analytical methods outlined in this guide provide a robust framework for the continued assessment and understanding of the environmental risks posed by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Environmental chemistry, ecotoxicity, and fate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shop.fera.co.uk [shop.fera.co.uk]

- 4. sitesreservoirproject.riptideweb.com [sitesreservoirproject.riptideweb.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 10. This compound affects swimming activity and physiological responses of Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dual oxidative stress and fatty acid profile impacts in Paracentrotus lividus exposed to this compound: biochemical and histopathological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docta.ucm.es [docta.ucm.es]

- 17. researchgate.net [researchgate.net]

- 18. openscience.ge [openscience.ge]

- 19. This compound induced behavioural, neurotoxic and oxidative stress on vertebrate model Danio rerio (Hamilton-Buchanan 1822) - PubMed [pubmed.ncbi.nlm.nih.gov]

Lambda-Cyhalothrin: A Technical Guide to its Mode of Action as a Group 3 Insecticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lambda-cyhalothrin is a potent, broad-spectrum synthetic pyrethroid insecticide widely utilized in agriculture and public health.[1][2][3] As classified by the Insecticide Resistance Action Committee (IRAC), it belongs to Group 3, which comprises sodium channel modulators.[1][4] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its interaction with the primary target site, the voltage-gated sodium channel (VGSC). The information presented herein is intended to support research and development efforts in the fields of toxicology, neuropharmacology, and insecticide discovery.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The insecticidal activity of this compound is primarily due to its potent disruption of the normal functioning of the insect nervous system.[2][5] The principal molecular target is the voltage-gated sodium channel, a transmembrane protein essential for the initiation and propagation of action potentials in neurons.[6][7][8]

This compound, like other pyrethroids, binds to the VGSCs and modifies their gating kinetics.[6] Specifically, it prevents the channels from closing in a timely manner after activation.[6] This leads to a prolonged influx of sodium ions into the neuron, causing a persistent depolarization of the nerve membrane.[6] The inability of the neuron to repolarize prevents the transmission of further nerve impulses, leading to hyperexcitability, paralysis, and ultimately, the death of the insect.[1][6]

This compound is classified as a Type II pyrethroid, which is characterized by the presence of an α-cyano group in its structure.[9] This structural feature generally confers higher potency and different toxicological symptoms compared to Type I pyrethroids.[9]

Molecular Interaction with the Voltage-Gated Sodium Channel

The insect VGSC is a large, complex protein composed of a primary α-subunit and auxiliary β-subunits. The α-subunit forms the ion-conducting pore and contains the binding sites for pyrethroids. It is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).

Recent studies and computational modeling suggest that pyrethroids may have dual binding sites on the sodium channel, designated as PyR1 and PyR2. These sites are thought to be located at the interfaces between different domains of the α-subunit. The binding of this compound to these sites stabilizes the open state of the channel.

A critical aspect of the action of Type II pyrethroids is their state-dependency. There is substantial evidence that these compounds bind with a higher affinity to the open state of the VGSC. This "use-dependent" characteristic means that the insecticidal effect is more pronounced in active neurons where the sodium channels are frequently opening.

Quantitative Data

The following tables summarize key quantitative data related to the toxicity and mode of action of this compound.

Table 1: Acute Toxicity of this compound in Various Organisms

| Organism | Test Type | Value | Units |

| Rat | Oral LD50 | 79 | mg/kg |

| Rat | Dermal LD50 | 632 | mg/kg |

| Rat | Inhalation LC50 (4h) | 0.175 | mg/L |

| Mallard Duck | Oral LD50 | >3950 | mg/kg |

| Bobwhite Quail | LC50 | >5000 | ppm |

| Bluegill Sunfish | LC50 | 0.00021 | mg/L |

| Rainbow Trout | LC50 | 0.00024 | mg/L |

| Honey Bee (Apis mellifera) | Acute Oral LD50 | 0.91 | µ g/bee |

| Honey Bee (Apis mellifera) | Acute Contact LD50 | 0.038 | µ g/bee |

Data compiled from multiple sources.[6][8]

Table 2: Illustrative Effects of a Type II Pyrethroid (Deltamethrin) on Sodium Channel Kinetics

| Parameter | Effect | Magnitude of Change |

| Activation Kinetics | Slowing of channel opening | Time constant of activation is significantly increased |

| Inactivation Kinetics | Pronounced slowing of inactivation | Time constant of inactivation is significantly increased |

| Deactivation (Tail Current) | Marked slowing of channel closing | A large, slowly decaying tail current is observed upon repolarization |

| Voltage-Dependence of Activation | Shift to more negative potentials | V1/2 of activation can be shifted in the hyperpolarizing direction |

| Voltage-Dependence of Inactivation | Shift to more negative potentials | V1/2 of steady-state inactivation can be shifted in the hyperpolarizing direction |

These effects are generally observed in voltage-clamp experiments on expressed sodium channels or native neurons.

Experimental Protocols

The characterization of this compound's effects on VGSCs primarily relies on electrophysiological techniques.

Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes

This technique is a cornerstone for studying the effects of compounds on heterologously expressed ion channels, allowing for the investigation of specific channel isoforms and the impact of mutations.

Methodology:

-

Oocyte Preparation and cRNA Injection: Oocytes are surgically harvested from female Xenopus laevis frogs. They are then defolliculated, typically using collagenase treatment. cRNA encoding the desired insect VGSC α- and β-subunits is injected into the oocytes. The injected oocytes are incubated for 2-7 days to allow for robust channel expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96). Two microelectrodes, filled with a high potassium salt solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

Voltage Protocols:

-

Activation Protocol: To determine the current-voltage (I-V) relationship and the voltage-dependence of activation, a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 5 or 10 mV increments) are applied from a hyperpolarized holding potential (e.g., -100 mV).

-

Steady-State Inactivation Protocol: To assess the voltage-dependence of inactivation, a series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to 0 mV) are applied, followed by a test pulse to a constant voltage (e.g., -10 mV). This determines the voltage at which half of the channels are inactivated (V1/2 of inactivation).

-

-

Data Analysis: The recorded currents are analyzed to determine the effects of this compound on peak current amplitude, and the kinetics and voltage-dependence of activation and inactivation.

Patch-Clamp Electrophysiology

Patch-clamp allows for the recording of ionic currents through single or multiple channels in native neurons or cultured cells.

Methodology:

-

Cell Preparation: Primary neurons can be isolated from insect ganglia, or cell lines expressing the target VGSC can be used. The cells are plated on a suitable substrate in a recording dish.

-

Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to a fine tip (resistance of 2-10 MΩ). The pipette is filled with an intracellular solution designed to mimic the cell's cytoplasm.

-

Recording Configuration: The most common configuration for studying the overall cellular response is the whole-cell configuration. A gigaohm seal is formed between the pipette tip and the cell membrane, and then the membrane patch is ruptured by suction, allowing for electrical and diffusional access to the cell's interior.

-

Solutions: The recording chamber is perfused with an extracellular solution (artificial cerebrospinal fluid or saline) that mimics the ionic composition of the hemolymph or interstitial fluid.

-

Data Acquisition and Analysis: Similar voltage protocols as in TEVC are applied to study the effects of this compound on the sodium currents.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound's neurotoxic action.

Experimental Workflow

Caption: Experimental workflow for TEVC analysis of this compound.

Logical Relationship

Caption: Logical flow of this compound's mode of action.

Conclusion

This compound exerts its potent insecticidal effects through a well-defined mode of action as a Group 3 insecticide. Its primary target, the voltage-gated sodium channel, is profoundly affected by its binding, leading to a cascade of events at the cellular and organismal level. The key features of its mechanism include a state-dependent interaction with the open channel, a significant slowing of channel gating kinetics, and the resultant persistent influx of sodium ions. This leads to neuronal hyperexcitability, paralysis, and death of the target insect. A thorough understanding of this mechanism is critical for the development of effective resistance management strategies and the design of novel insecticidal compounds.

References

- 1. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Deltamethrin Acute Exposure on Nav1.6 channels and Medium Spiny Neurons of the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of nerve membrane sodium channel activation by deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization in Potent Modulation on Voltage-Gated Na+ Current Exerted by Deltamethrin, a Pyrethroid Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

Immunotoxic Effects of Sub-chronic Lambda-Cyhalothrin Exposure in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lambda-cyhalothrin (LCT) is a type II synthetic pyrethroid insecticide widely used in agriculture and public health for controlling a broad spectrum of pests.[1] Its extensive use, however, raises concerns about potential adverse effects on non-target organisms, including mammals.[2] Growing evidence from animal studies indicates that sub-chronic exposure to this compound can induce a range of toxic effects, with the immune system being a significant target.[3] This technical guide provides an in-depth overview of the immunotoxic effects of sub-chronic this compound exposure in various animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated molecular pathways.

The primary mechanism of action for pyrethroids involves altering the gating kinetics of voltage-sensitive sodium channels in nerve membranes, leading to neurotoxicity.[4] However, studies increasingly show that this compound also triggers immunomodulatory effects, often mediated by the induction of oxidative stress and inflammation.[3][5] Understanding these effects is critical for assessing the safety of this compound and for developing strategies to mitigate its potential health risks. This guide will synthesize findings from murine and rabbit models to provide a comprehensive resource for the scientific community.

Quantitative Data Summary: Immunotoxic Effects of this compound

Sub-chronic exposure to this compound has been shown to dose-dependently suppress both humoral and cell-mediated immunity in various animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of Sub-chronic this compound Exposure on Humoral Immunity

| Animal Model | Dosage | Duration | Parameter | Observed Effect | Reference |

| Albino Rats | 5 mg/kg/day | 21 days | Total Serum Immunoglobulin | Significant Suppression | [6] |

| Albino Rats | 1 mg/kg/day | 21 days | Total Serum Immunoglobulin | Significant Inhibition | [6] |

| Albino Rats | 5 mg/kg/day | 21 days | Hemagglutination Titer (QHS) | Significant Suppression | [6] |

| Wistar Rats | 10 & 20 mg/kg | Acute | Antibody Production (vs. S. typhimurium) | Marked Suppression | [7] |

| Rabbits | 343.38 - 1373.23 ppm | 8 weeks | Serum Hemolysin Titers (vs. SRBC) | Dose-dependent Decrease | [8] |

| Rabbits | 343.38 - 1373.23 ppm | 8 weeks | Serum Gamma Globulin | Dose-dependent Decrease | [8] |

Table 2: Effects of Sub-chronic this compound Exposure on Cellular Immunity

| Animal Model | Dosage | Duration | Parameter | Observed Effect | Reference |

| Albino Rats | 5 mg/kg/day | 21 days | Phagocytic Activity (Neutrophils & Macrophages) | Significant Inhibition | [6][9] |

| Albino Rats | 1 mg/kg/day | 21 days | Phagocytic Activity (Neutrophils & Macrophages) | Significant Inhibition | [6][9] |

| Albino Rats | 5 mg/kg/day | 21 days | Blood Mononuclear Cell Proliferation | Significant Decrease | [6] |

| Albino Rats | 1 mg/kg/day | 21 days | Blood Mononuclear Cell Proliferation | Significant Inhibition | [6] |

| Albino Rats | 5 mg/kg/day | 21 days | Delayed-Type Hypersensitivity (DTH) | Significant Decrease | [6] |

| Albino Rats | 5 mg/kg/day | 21 days | CD4+ & CD8+ Cell Percentage | Significant Reduction | [9] |

| Rabbits | 343.38 - 1373.23 ppm | 8 weeks | Delayed-Type Hypersensitivity (DTH) | Dose-dependent Inhibition | [8] |

| Rabbits | 343.38 - 1373.23 ppm | 8 weeks | Total Leucocyte & Lymphocyte Count | Leucopenia & Lymphopenia | [8] |

Table 3: Effects of Sub-chronic this compound Exposure on Inflammatory Cytokines & Immune Organs

| Animal Model | Dosage | Duration | Parameter | Observed Effect | Reference |

| Male Rats | 6.2 & 31.1 mg/kg | Up to 60 days | Hepatic TNF-α, IL-6, IL-1β Gene Expression | Significant Increase | [5] |

| Wistar Rats | 2 & 4 mg/kg | - | Brain TNF-α & IL-1β Levels | General Increase | [2] |

| Male Mice | 0.2, 0.4, 0.8 mg/kg/day | 6 weeks | Spleen Histopathology | Dose-related Degenerative Damage | [10] |

| Rabbits | 343.38 - 1373.23 ppm | 8 weeks | Spleen & Thymus to Body Weight Ratio | Significant Decrease | [8] |

| Rabbits | High Doses | 8 weeks | Spleen, Lymph Nodes, Peyer's Patches | Depletion of Lymphoid Cells | [1][8] |

| Rabbits | High Doses | 8 weeks | Thymus Cortex | Severe Atrophy | [8] |

Experimental Protocols

The assessment of immunotoxicity involves a variety of specialized assays. Below are detailed methodologies for key experiments cited in the literature on this compound.

Humoral Immune Response Evaluation

a) Hemagglutination Antibody (HA) Titer Assay: This assay measures the production of antibodies against T-cell dependent antigens like Sheep Red Blood Cells (SRBCs).

-

Immunization: Animals are immunized, typically via intraperitoneal injection, with a suspension of SRBCs (e.g., 1x10⁸ cells) during the sub-chronic exposure period.[6]

-

Blood Collection: Blood samples are collected at a specified time post-immunization (e.g., day 21). Serum is separated by centrifugation.

-

Serial Dilution: The serum is heat-inactivated (56°C for 30 min) and serially diluted (two-fold) in U-bottom 96-well microtiter plates using phosphate-buffered saline (PBS).

-

Incubation: A standardized suspension of SRBCs (e.g., 0.5%) is added to each well. The plates are incubated at 37°C for 1-2 hours.

-

Endpoint Reading: The antibody titer is determined as the reciprocal of the highest serum dilution showing visible hemagglutination.[6]

Cell-Mediated Immune Response Evaluation

a) Delayed-Type Hypersensitivity (DTH) Response: The DTH reaction is an in vivo measure of T-cell mediated immunity.

-

Sensitization: Animals are sensitized by subcutaneous injection of an antigen (e.g., tuberculin or SRBCs) emulsified in Freund's Complete Adjuvant.

-

Challenge: After a specific period (e.g., 14 days), animals are challenged by injecting the same antigen into a hind footpad or ear. The contralateral footpad/ear is injected with the vehicle (e.g., saline) as a control.[8]

-